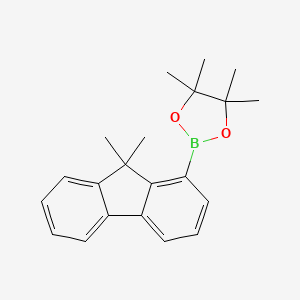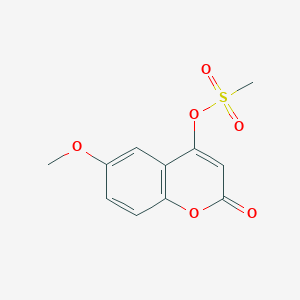
6-Methoxy-2-oxo-2H-1-benzopyran-4-yl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Metoxi-2-oxo-2H-1-benzopiran-4-il metanosulfonato es un compuesto químico que pertenece a la familia de los benzopiranos. Los benzopiranos, también conocidos como cumarinas, son una clase de compuestos orgánicos caracterizados por un anillo de benceno fusionado a un anillo de pirona. Estos compuestos son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en varios campos como la medicina, la agricultura y la industria.
Métodos De Preparación
La síntesis del 6-Metoxi-2-oxo-2H-1-benzopiran-4-il metanosulfonato típicamente involucra la reacción del 6-metoxi-2-oxo-2H-1-benzopiran-4-ol con cloruro de metanosulfonilo en presencia de una base como la piridina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de metanosulfonilo. El producto se purifica luego por recristalización o cromatografía en columna.
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
El 6-Metoxi-2-oxo-2H-1-benzopiran-4-il metanosulfonato experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo metanosulfonato puede sustituirse con otros nucleófilos, como aminas, tioles o alcoholes, lo que lleva a la formación de derivados correspondientes.
Reacciones de oxidación: El compuesto puede sufrir oxidación para formar sulfoxidos o sulfonas, dependiendo del agente oxidante y las condiciones de reacción.
Reacciones de reducción: La reducción del grupo metanosulfonato puede producir el sulfuro correspondiente.
Los reactivos comunes utilizados en estas reacciones incluyen nucleófilos como la azida de sodio, agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
El 6-Metoxi-2-oxo-2H-1-benzopiran-4-il metanosulfonato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas. Su reactividad lo convierte en un intermedio valioso en la síntesis orgánica.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas, antioxidantes y antiinflamatorias.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de colorantes y fragancias.
Mecanismo De Acción
El mecanismo de acción del 6-Metoxi-2-oxo-2H-1-benzopiran-4-il metanosulfonato implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad antimicrobiana puede atribuirse a su capacidad para interrumpir las membranas celulares bacterianas o inhibir enzimas clave involucradas en el metabolismo bacteriano. Su actividad antioxidante es probable que se deba a su capacidad para eliminar los radicales libres y reducir el estrés oxidativo.
Comparación Con Compuestos Similares
El 6-Metoxi-2-oxo-2H-1-benzopiran-4-il metanosulfonato se puede comparar con otros compuestos similares, como:
6-Metilcumarina: Similar en estructura, pero con un grupo metilo en lugar de un grupo metanosulfonato. Se utiliza como agente aromatizante y en la síntesis de otros compuestos orgánicos.
7-Metoxicumarina: Otro derivado de cumarina con un grupo metoxi en la posición 7. Es conocido por sus propiedades fluorescentes y se utiliza en ensayos bioquímicos.
4-Metil-7-etoxicumarina: Un derivado con un grupo etoxilo en la posición 7. Se utiliza en el estudio de la cinética enzimática y como sustrato en diversos ensayos bioquímicos.
La singularidad del 6-Metoxi-2-oxo-2H-1-benzopiran-4-il metanosulfonato radica en su grupo metanosulfonato, que confiere una reactividad química y potenciales actividades biológicas distintas en comparación con sus análogos.
Propiedades
Número CAS |
820209-57-2 |
|---|---|
Fórmula molecular |
C11H10O6S |
Peso molecular |
270.26 g/mol |
Nombre IUPAC |
(6-methoxy-2-oxochromen-4-yl) methanesulfonate |
InChI |
InChI=1S/C11H10O6S/c1-15-7-3-4-9-8(5-7)10(6-11(12)16-9)17-18(2,13)14/h3-6H,1-2H3 |
Clave InChI |
XVXDQKQWYSWVOD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)OC(=O)C=C2OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester](/img/structure/B12517003.png)
![1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B12517007.png)
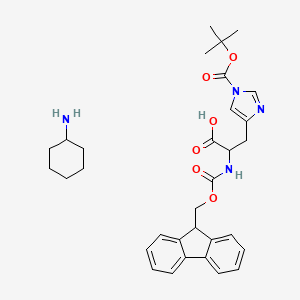
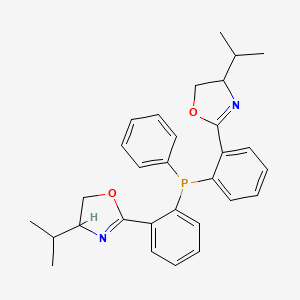
![2,8-Dimethyl-5,6,11,12-tetrahydro-5,11-methanodibenzo[b,f][1,5]diazocinediium](/img/structure/B12517034.png)
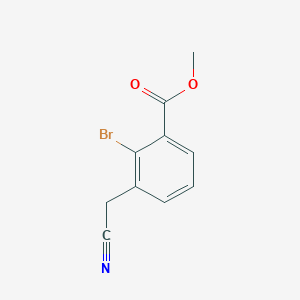
![2,5-Dithiabicyclo[2.2.0]hexane](/img/structure/B12517044.png)
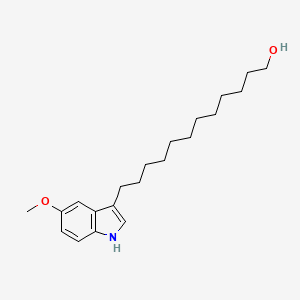

boranyl](/img/structure/B12517058.png)
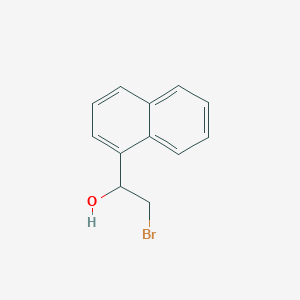
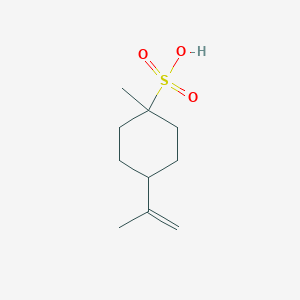
![Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12517087.png)
